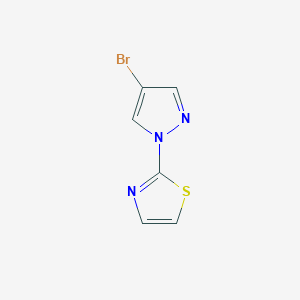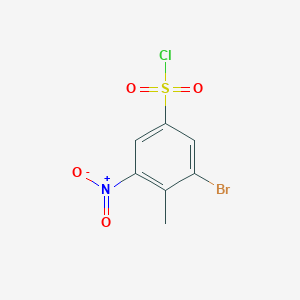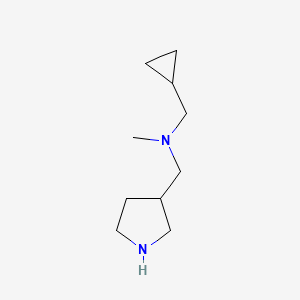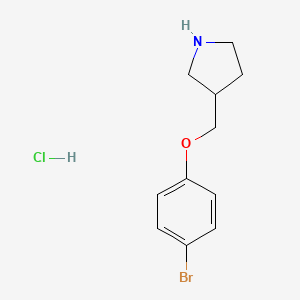![molecular formula C19H24ClNO B1374574 3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride CAS No. 1220032-11-0](/img/structure/B1374574.png)
3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride: is a chemical compound with a complex structure, featuring a biphenyl group linked to a piperidine ring via an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the biphenyl ether: This step involves the reaction of 4-bromobiphenyl with an appropriate alcohol under basic conditions to form the biphenyl ether.
Alkylation of piperidine: The biphenyl ether is then reacted with piperidine in the presence of a suitable base to form the desired product.
Hydrochloride formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The biphenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the biphenyl group can yield hydrogenated biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydride.
Major Products:
Oxidation: Oxidized biphenyl derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study the interactions of biphenyl derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The biphenyl group is a common motif in drug design, and modifications to the piperidine ring can lead to compounds with diverse pharmacological activities.
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its biphenyl and piperidine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 3-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]piperidine hydrochloride
- 3-[2-([1,1’-Biphenyl]-4-ylthio)ethyl]piperidine hydrochloride
Comparison: Compared to its analogs, 3-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride features an ethoxy bridge, which can influence its chemical reactivity and biological activity. The presence of the oxygen atom in the ethoxy group can affect the compound’s polarity, solubility, and ability to form hydrogen bonds, distinguishing it from its methoxy and thio analogs.
Properties
IUPAC Name |
3-[2-(4-phenylphenoxy)ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-6-17(7-3-1)18-8-10-19(11-9-18)21-14-12-16-5-4-13-20-15-16;/h1-3,6-11,16,20H,4-5,12-15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWQSCZRJPTJAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374491.png)
![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)
![3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374494.png)


![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid](/img/structure/B1374498.png)


![2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374501.png)
![2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374504.png)


![3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374512.png)
![3-(([1,1'-Biphenyl]-2-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B1374514.png)
